4-Quinazolinamine, 2-chloro-6,7-dimethoxy-N-[1-(phenylmethyl)-4-piperidinyl]-
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Overview
Description
4-Quinazolinamine, 2-chloro-6,7-dimethoxy-N-[1-(phenylmethyl)-4-piperidinyl]- is a synthetic organic compound belonging to the quinazoline class Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinazolinamine, 2-chloro-6,7-dimethoxy-N-[1-(phenylmethyl)-4-piperidinyl]- typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6,7-dimethoxyquinazoline and 1-(phenylmethyl)-4-piperidinylamine.
Formation of Intermediate: The initial step involves the reaction of 2-chloro-6,7-dimethoxyquinazoline with a suitable base to form an intermediate.
Coupling Reaction: The intermediate is then coupled with 1-(phenylmethyl)-4-piperidinylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes:
Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates.
Catalysts: Using catalysts to accelerate the reaction.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Quinazolinamine, 2-chloro-6,7-dimethoxy-N-[1-(phenylmethyl)-4-piperidinyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
4-Quinazolinamine, 2-chloro-6,7-dimethoxy-N-[1-(phenylmethyl)-4-piperidinyl]- has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its interaction with cellular pathways.
Chemical Biology: Researchers use it to probe the mechanisms of action of related compounds and to develop new chemical probes for biological research.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Quinazolinamine, 2-chloro-6,7-dimethoxy-N-[1-(phenylmethyl)-4-piperidinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6,7-dimethoxyquinazoline: A related compound with similar core structure but lacking the piperidinyl group.
4-Amino-2-chloro-6,7-dimethoxyquinazoline: Another derivative with an amino group instead of the piperidinyl group.
Uniqueness
4-Quinazolinamine, 2-chloro-6,7-dimethoxy-N-[1-(phenylmethyl)-4-piperidinyl]- is unique due to the presence of the piperidinyl group, which can enhance its binding affinity and specificity for certain biological targets. This structural feature distinguishes it from other quinazoline derivatives and contributes to its potential therapeutic applications.
Properties
Molecular Formula |
C22H25ClN4O2 |
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Molecular Weight |
412.9 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-chloro-6,7-dimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C22H25ClN4O2/c1-28-19-12-17-18(13-20(19)29-2)25-22(23)26-21(17)24-16-8-10-27(11-9-16)14-15-6-4-3-5-7-15/h3-7,12-13,16H,8-11,14H2,1-2H3,(H,24,25,26) |
InChI Key |
GRIJBVLEXKWQDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)NC3CCN(CC3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
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